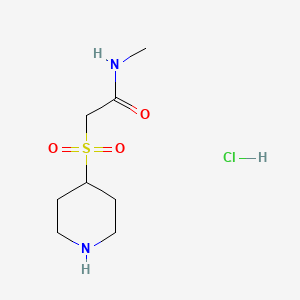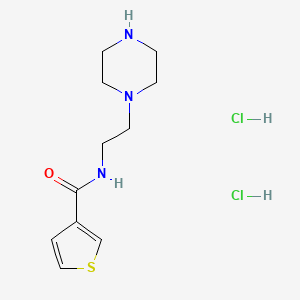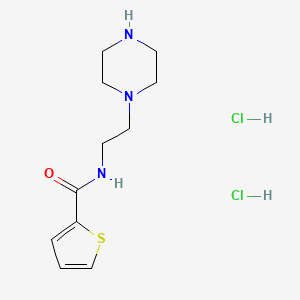![molecular formula C15H18N2O3 B1431223 tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate CAS No. 1706429-72-2](/img/structure/B1431223.png)
tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate
Übersicht
Beschreibung
Tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate (TBNQMC) is a novel synthetic compound that has recently been studied for its potential medical and biochemical applications. TBNQMC is a derivative of quinoline, an aromatic heterocyclic compound that is widely used in the pharmaceutical industry. TBNQMC has been found to exhibit various biochemical and physiological effects in laboratory experiments, making it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate has been studied for its potential medical and biochemical applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Furthermore, tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate has been explored for its potential use in the development of new drugs and in the treatment of various other diseases.
Wirkmechanismus
The exact mechanism of action of tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of drugs and other compounds. It is also believed to act by blocking the binding of certain proteins to their target molecules, thus preventing the activation of certain biochemical pathways.
Biochemische Und Physiologische Effekte
Tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate has been found to possess various biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the growth of certain types of cancer cells, reduce inflammation, and inhibit the growth of certain types of bacteria. It has also been found to possess anti-oxidant and anti-apoptotic properties. Furthermore, it has been found to possess neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has been found to be stable in aqueous solutions and has a relatively low toxicity. On the other hand, its exact mechanism of action is still not fully understood, making it difficult to predict its effects in certain situations. Furthermore, its effects may vary depending on the concentration used and the type of cells or organisms studied.
Zukünftige Richtungen
The potential applications of tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate are numerous and further research is needed to fully understand its potential. Potential future directions include further exploration of its anti-cancer and anti-inflammatory effects, as well as its potential use in the development of new drugs. Additionally, further research is needed to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Furthermore, further research is needed to explore its potential use in the treatment of other diseases, such as diabetes and obesity. Finally, further research is needed to explore its potential use in the development of novel drug delivery systems.
Eigenschaften
IUPAC Name |
tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-11-10-5-4-8-16-12(10)6-7-13(11)18/h4-8,18H,9H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYXZYMVOZAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC2=C1C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431140.png)
![3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431141.png)
![3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431143.png)
![4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431145.png)
![4-Chloro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431146.png)

![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431148.png)
![4-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride](/img/structure/B1431149.png)
![1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B1431151.png)
![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfanyl)acetate hydrochloride](/img/structure/B1431153.png)
![4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B1431154.png)


![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)